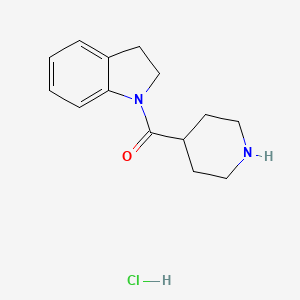

Chlorhydrate de (4-pipéridinyl)(2,3-dihydro-1H-indol-1-yl)méthanone

Vue d'ensemble

Description

2,3-Dihydro-1H-indol-1-yl(4-piperidinyl)methanone hydrochloride is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Applications De Recherche Scientifique

2,3-Dihydro-1H-indol-1-yl(4-piperidinyl)methanone hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections.

Mécanisme D'action

Target of Action

The primary target of 2,3-Dihydro-1H-indol-1-yl(4-piperidinyl)methanone hydrochloride is the receptor-interacting protein kinase 1 (RIPK1). This compound potently inhibits RIPK1 with a binding affinity (KD) of 0.004 μM and an enzymatic IC50 value of 0.011 μM . RIPK1 plays a crucial role in regulating cell death and inflammation, making it a significant target for therapeutic intervention .

Mode of Action

This compound interacts with RIPK1 by binding to it, thereby inhibiting its activity . This inhibition prevents the kinase from participating in the signaling pathways that lead to necroptosis, a form of programmed cell death . As a result, the compound can protect cells from necroptosis .

Biochemical Pathways

The inhibition of RIPK1 affects the necroptosis pathway. Necroptosis is a form of cell death that is distinct from apoptosis and is characterized by the loss of membrane integrity and cellular swelling . By inhibiting RIPK1, the compound prevents the initiation of this pathway, thereby protecting cells from necroptotic death .

Result of Action

The primary result of the compound’s action is the protection of cells from necroptosis . It can attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo . This suggests that the compound could potentially be used in therapeutic applications where the inhibition of necroptosis is desirable.

Analyse Biochimique

Biochemical Properties

2,3-Dihydro-1H-indol-1-yl(4-piperidinyl)methanone hydrochloride plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 2,3-Dihydro-1H-indol-1-yl(4-piperidinyl)methanone hydrochloride, have been shown to bind with high affinity to multiple receptors, which can influence a range of biological activities . These interactions often involve hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and activity in biochemical environments.

Cellular Effects

2,3-Dihydro-1H-indol-1-yl(4-piperidinyl)methanone hydrochloride affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives are known to exhibit antiviral, anti-inflammatory, and anticancer activities . These effects are mediated through the modulation of signaling pathways such as NF-κB and MAPK, which are crucial for cell survival, proliferation, and apoptosis.

Molecular Mechanism

The molecular mechanism of 2,3-Dihydro-1H-indol-1-yl(4-piperidinyl)methanone hydrochloride involves its interaction with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, indole derivatives have been shown to inhibit enzymes like α-glucosidase, which is involved in carbohydrate metabolism . The binding of 2,3-Dihydro-1H-indol-1-yl(4-piperidinyl)methanone hydrochloride to such enzymes can lead to changes in their activity, thereby influencing metabolic processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3-Dihydro-1H-indol-1-yl(4-piperidinyl)methanone hydrochloride can change over time. The compound’s stability and degradation are important factors that determine its long-term effects on cellular function. Studies have shown that indole derivatives can maintain their activity over extended periods, although they may undergo gradual degradation . This degradation can affect the compound’s efficacy and the outcomes of in vitro and in vivo experiments.

Dosage Effects in Animal Models

The effects of 2,3-Dihydro-1H-indol-1-yl(4-piperidinyl)methanone hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At higher doses, it may cause toxic or adverse effects . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

2,3-Dihydro-1H-indol-1-yl(4-piperidinyl)methanone hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, indole derivatives are known to be metabolized by cytochrome P450 enzymes, which play a key role in drug metabolism . The interaction of 2,3-Dihydro-1H-indol-1-yl(4-piperidinyl)methanone hydrochloride with these enzymes can influence its metabolic flux and the levels of metabolites produced.

Transport and Distribution

The transport and distribution of 2,3-Dihydro-1H-indol-1-yl(4-piperidinyl)methanone hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, indole derivatives can be transported across cell membranes by organic anion transporters, which affect their bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of 2,3-Dihydro-1H-indol-1-yl(4-piperidinyl)methanone hydrochloride is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biological effects . For example, indole derivatives may localize to the nucleus or mitochondria, where they can modulate gene expression or mitochondrial function.

Méthodes De Préparation

The synthesis of 2,3-Dihydro-1H-indol-1-yl(4-piperidinyl)methanone hydrochloride typically involves the reaction of indole derivatives with piperidine derivatives under specific reaction conditions. One common synthetic route involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux conditions in methanol . This method provides a good yield of the desired indole derivative. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Analyse Des Réactions Chimiques

2,3-Dihydro-1H-indol-1-yl(4-piperidinyl)methanone hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: Electrophilic substitution reactions are common for indole derivatives due to the presence of the electron-rich indole ring.

Comparaison Avec Des Composés Similaires

Similar compounds to 2,3-Dihydro-1H-indol-1-yl(4-piperidinyl)methanone hydrochloride include other indole derivatives such as:

- 1-(4-Methyl-1-phenylsulfonyl)-1H-indol-3-yl)ethanone

- 1-(1-(4-Ethylphenylsulfonyl)-4-methyl-1H-indol-3-yl)ethanone These compounds share similar indole ring structures but differ in their substituents, leading to variations in their biological activities and potential applications . The uniqueness of 2,3-Dihydro-1H-indol-1-yl(4-piperidinyl)methanone hydrochloride lies in its specific piperidine substitution, which imparts distinct chemical and biological properties.

Activité Biologique

2,3-Dihydro-1H-indol-1-yl(4-piperidinyl)methanone hydrochloride, with the CAS number 1220033-68-0, is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 266.76 g/mol. Its structure features an indole moiety linked to a piperidine ring, which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 266.76 g/mol |

| CAS Number | 1220033-68-0 |

| Solubility | Soluble in water |

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds similar to 2,3-Dihydro-1H-indol-1-yl(4-piperidinyl)methanone hydrochloride possess significant antimicrobial properties against various bacterial strains. For instance, related indole derivatives have demonstrated low minimum inhibitory concentrations (MICs) against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

- Antitumor Effects : The compound may also exhibit cytotoxic effects against cancer cell lines. In vitro studies have indicated that certain indole derivatives can inhibit the growth of rapidly dividing cancer cells, suggesting potential applications in cancer therapy .

- CNS Activity : The piperidine moiety is often associated with neuroactive properties. Compounds containing both indole and piperidine structures have been studied for their effects on the central nervous system (CNS), showing promise in treating conditions like anxiety and depression .

The biological activity of 2,3-Dihydro-1H-indol-1-yl(4-piperidinyl)methanone hydrochloride can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been identified as inhibitors of key enzymes involved in bacterial cell wall synthesis and tumor growth pathways.

- Receptor Modulation : The compound may interact with neurotransmitter receptors in the CNS, influencing mood and behavior.

Antimicrobial Efficacy

A study focused on indole derivatives highlighted that one compound showed an MIC of 0.98 μg/mL against MRSA, indicating strong antibacterial properties . This suggests that 2,3-Dihydro-1H-indol-1-yl(4-piperidinyl)methanone hydrochloride could be effective against resistant bacterial strains.

Antitumor Activity

In another investigation, indole-based compounds were tested against various cancer cell lines. One derivative exhibited significant antiproliferative activity with IC50 values lower than those of standard chemotherapeutics like doxorubicin . This underscores the potential of the compound in oncological applications.

Propriétés

IUPAC Name |

2,3-dihydroindol-1-yl(piperidin-4-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O.ClH/c17-14(12-5-8-15-9-6-12)16-10-7-11-3-1-2-4-13(11)16;/h1-4,12,15H,5-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZBSDSDTUCLUMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)N2CCC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220021-30-6 | |

| Record name | Methanone, (2,3-dihydro-1H-indol-1-yl)-4-piperidinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220021-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.